ACID BROWN 4
Overview
Description
ACID BROWN 4 is an azo compound widely used in various scientific and industrial applications. This compound is known for its vibrant color properties, making it a popular choice in dyeing processes. It is also referred to as this compound in some contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACID BROWN 4 typically involves the diazotization of 4-aminobenzenesulfonic acid followed by coupling with 5-hydroxynaphthalene-1-sulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters to maintain product quality and yield. The use of continuous flow reactors and automated systems helps in achieving consistent production .
Chemical Reactions Analysis
Types of Reactions
ACID BROWN 4 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are frequently used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines such as 4-aminobenzenesulfonic acid and 5-hydroxynaphthalene-1-sulfonic acid.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
ACID BROWN 4 is utilized in several scientific research fields:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textile and leather industries due to its vibrant color and stability.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can participate in electron transfer reactions, making it useful in redox processes. Additionally, the aromatic rings can interact with biological molecules, facilitating its use in staining and drug delivery applications .
Comparison with Similar Compounds
Similar Compounds
- Sodium 4-((4-aminophenyl)azo)benzenesulfonate
- Sodium 6-((4-aminophenyl)azo)-2-naphthalenesulfonate
- Sodium 4-((4-aminophenyl)azo)-3-hydroxybenzenesulfonate
Uniqueness
ACID BROWN 4 stands out due to its unique combination of a hydroxyl group and a sulfonate group on the naphthalene ring. This structure provides enhanced solubility in water and improved binding properties with various substrates, making it highly effective in dyeing and staining applications .
Properties
IUPAC Name |
sodium;6-[(4-aminophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S.Na/c17-10-4-6-11(7-5-10)18-19-14-9-8-12-13(16(14)20)2-1-3-15(12)24(21,22)23;/h1-9,20H,17H2,(H,21,22,23);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYDFVDOOIPQHX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2O)N=NC3=CC=C(C=C3)N)C(=C1)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N3NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201023885 | |
Record name | C.I. Acid Brown 4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201023885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5858-51-5 | |
Record name | Sodium 6-((4-aminophenyl)azo)-5-hydroxynaphthalene-1-sulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005858515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | C.I. Acid Brown 4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201023885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 6-[(4-aminophenyl)azo]-5-hydroxynaphthalene-1-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.993 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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